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Brompheniramine hydrogen maleate

Cat. No.: B8050875
M. Wt: 435.3 g/mol
InChI Key: SRGKFVAASLQVBO-UHFFFAOYSA-N
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Description

Contextualization as a Chemical Entity in Pharmacological Science

Brompheniramine (B1210426) hydrogen maleate (B1232345) is the maleic acid salt of brompheniramine. nih.gov Brompheniramine itself is an alkylamine derivative and a histamine (B1213489) H1 receptor antagonist. drugbank.comnih.gov Its chemical structure features a bromine atom substituted on the phenyl ring of pheniramine (B192746). wikipedia.orgnih.gov This halogenation is a key characteristic of a series of antihistamines that also includes chlorpheniramine (B86927). wikipedia.org

The pharmacological action of brompheniramine is primarily centered on its antagonism of histamine H1 receptors. wikipedia.orgdrugbank.com Histamine, upon release from mast cells and basophils during an allergic reaction, binds to these receptors, leading to various symptoms. drugbank.com Brompheniramine competitively blocks this interaction, thereby mitigating allergic responses. drugbank.comnih.gov In addition to its antihistaminic activity, brompheniramine also exhibits moderate anticholinergic (antimuscarinic) properties. wikipedia.orgdrugbank.com

From a chemical standpoint, brompheniramine exhibits optical isomerism. wikipedia.orgncats.io Commercial preparations typically contain racemic brompheniramine maleate, a mixture of both the dextrorotary (+) and levorotary (-) enantiomers. wikipedia.orgworldwidejournals.com The dextrorotatory isomer, dexbrompheniramine (B94561), is the more pharmacologically active of the two. wikipedia.orgworldwidejournals.com

Historical Trajectories of Research on Alkylamine Antihistamines

The development of antihistamines dates back to the 1930s, with the first clinically useful agent, phenbenzamine, being introduced in 1942. wikipedia.org This marked a significant milestone in the symptomatic treatment of allergic conditions. wikipedia.orgnih.gov The alkylamine class of antihistamines, to which brompheniramine belongs, emerged as a potent and effective group. wikipedia.orgnih.gov

Early research focused on modifying the chemical structures of existing compounds to enhance efficacy and reduce side effects. nih.gov The synthesis of brompheniramine, patented in 1948 and introduced for medical use in 1955, was a result of these efforts. wikipedia.org It is an analog of chlorpheniramine, with the only structural difference being the substitution of a bromine atom for the chlorine atom. wikipedia.org

A significant area of historical research has been the investigation of the stereoselectivity of alkylamine antihistamines. Studies revealed that the pharmacological activity often resides primarily in one of the enantiomers. For instance, dexbrompheniramine, the dextrorotatory isomer of brompheniramine, is reported to be significantly more potent than its levo-isomer. worldwidejournals.com

The first-generation antihistamines, including the alkylamines, were groundbreaking for their time but were also known for their sedative effects due to their ability to cross the blood-brain barrier. nih.govnih.gov This characteristic prompted further research leading to the development of second-generation antihistamines with improved selectivity and reduced central nervous system penetration. nih.govnih.gov

Contemporary Research Paradigms and Directions for Brompheniramine Hydrogen Maleate

Modern research on this compound continues to explore its pharmacological and chemical nuances. While its primary clinical use is well-established, ongoing studies aim to further characterize its metabolic pathways and potential for drug interactions. drugs.com The metabolism of brompheniramine is known to occur in the liver via cytochrome P450 isoenzymes, leading to metabolites that are excreted in the urine and feces. wikipedia.orgdrugs.com However, the complete metabolic and excretory fate is not yet fully characterized. drugs.com

Fungal metabolism studies have been employed as a tool to investigate the biotransformation of brompheniramine. Research using the fungus Cunninghamella elegans has identified N-oxidation and N-demethylation as metabolic routes, with the mono-N-demethylated metabolite being the most abundant. tandfonline.comnih.gov These studies also indicated no significant metabolic stereoselectivity by the fungal enzymes. nih.gov

Another area of contemporary interest is the development of methods for the synthesis of optically pure enantiomers of brompheniramine. worldwidejournals.com Given the higher potency of the dextro-isomer, research into efficient resolution techniques for racemic brompheniramine and stereoselective synthesis of dexbrompheniramine is of significant interest for potentially developing more targeted therapeutic agents. worldwidejournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23BrN2O4 B8050875 Brompheniramine hydrogen maleate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGKFVAASLQVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Analogous Synthetic Pathways for Brompheniramine (B1210426) Hydrogen Maleate (B1232345)

Alternative synthetic strategies for brompheniramine and similar alkylamine antihistamines often focus on improving efficiency and yield. These can include variations in the order of bond formation or the use of different coupling strategies. For instance, instead of alkylating the pre-formed pyridine (B92270) ring, a strategy could involve building the pyridine ring onto a precursor that already contains the bromophenyl and dimethylaminopropyl moieties.

Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could also be envisioned as analogous pathways. A Suzuki coupling approach might involve the reaction of a pyridylboronic acid derivative with a 4-bromophenyl-containing electrophile. A Buchwald-Hartwig approach could be used to form the crucial carbon-nitrogen bond of the dimethylamino group late in the synthesis. These methods, while often efficient, may require more complex and costly catalysts and starting materials.

Design and Optimization of Precursor Molecules

The efficiency of brompheniramine synthesis is highly dependent on the quality and reactivity of its precursor molecules. Key precursors include pyridine, 4-bromobenzyl chloride, and 2-chloropropyldimethylamine (B90650). Optimization of the synthesis of these starting materials is a critical aspect of process chemistry. gpatindia.com

For example, the synthesis of 2-(4-bromobenzyl)pyridine (B1266760) can be optimized by carefully controlling reaction conditions such as temperature, solvent, and the choice of base to minimize side reactions and maximize yield. Similarly, the preparation of 2-chloropropyldimethylamine from its corresponding alcohol requires careful selection of the chlorinating agent and reaction conditions to avoid the formation of impurities that can be difficult to remove in later stages. The design of precursors for more advanced synthetic routes, such as boronic acids or organometallic reagents, would involve considerations of stability, reactivity, and functional group tolerance. nih.govnih.gov

Advanced Chemical Derivatization Strategies

Derivatization of the brompheniramine molecule can be undertaken to explore structure-activity relationships or to create new chemical entities. psu.edu The primary sites for derivatization are the pyridine ring, the bromophenyl ring, and the dimethylamino group.

Electrophilic aromatic substitution (EAS) reactions represent a fundamental class of transformations for modifying aromatic rings. masterorganicchemistry.commasterorganicchemistry.com Both the pyridine and the bromophenyl rings in brompheniramine can potentially undergo EAS, though their reactivity differs significantly.

The pyridine ring is an electron-deficient heterocycle, making it generally resistant to electrophilic attack unless activated by an electron-donating group or under harsh reaction conditions. youtube.com If substitution were to occur, it would likely be directed to the 3- and 5-positions relative to the ring nitrogen.

The bromophenyl ring, in contrast, is more susceptible to EAS. The bromine atom is an ortho-, para-directing deactivating group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield products substituted at the positions ortho and para to the bromine atom. libretexts.org For example, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group at the 2- or 4-position relative to the bromo-substituted carbon. masterorganicchemistry.com

Stereoselective Synthesis and Enantiomeric Resolution Techniques

Brompheniramine possesses a chiral center at the carbon atom bearing the pyridine and bromophenyl groups, and thus exists as a pair of enantiomers. wikipedia.org The dextrorotatory isomer, dexbrompheniramine (B94561), is the pharmacologically active component. worldwidejournals.com Therefore, methods for obtaining the pure enantiomer are of significant importance. mit.edu

The preparation of optically pure dexbrompheniramine can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture. mit.eduresearchgate.net

Chiral Resolution is the more traditional and widely practiced method. wikipedia.org This process involves reacting the racemic brompheniramine base with a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org A common and effective resolving agent is (+)-4-nitrotartranilic acid (PNTA). worldwidejournals.comresearchgate.net The process involves dissolving the racemic base and the resolving agent in a suitable solvent, such as methanol (B129727), and allowing the less soluble diastereomeric salt (containing the desired dextro-isomer) to crystallize. worldwidejournals.com After filtration, the pure dexbrompheniramine base is liberated from the salt by treatment with a base, such as a caustic solution, followed by extraction. worldwidejournals.com

The following table outlines a typical resolution process:

StepDescriptionReagents/Solvents
1. Salt Formation Racemic brompheniramine base is reacted with a chiral resolving agent.(+)-4-Nitrotartranilic acid (PNTA), Methanol
2. Fractional Crystallization The mixture is refluxed and then cooled to allow the less soluble diastereomeric salt of D-Brompheniramine to precipitate.Methanol
3. Salt Breaking The isolated diastereomeric salt is treated with acid and then basified to liberate the free enantiomerically pure base.Hydrochloric acid, Caustic lye, o-Xylene
4. Final Salt Formation The pure dexbrompheniramine base is reacted with maleic acid to form the final product.Maleic acid, Ethyl acetate

Asymmetric Synthesis aims to directly produce the desired enantiomer, bypassing the need for resolution. nih.gov This can be achieved using chiral catalysts or auxiliaries during the key bond-forming steps of the synthesis. For example, a stereoselective reduction of a ketone precursor or an asymmetric alkylation could be employed to set the stereochemistry at the chiral center. nih.gov

Other advanced separation techniques include High-Speed Countercurrent Chromatography , which has been used for the enantioseparation of brompheniramine using β-cyclodextrin derivatives as a chiral selector. nih.gov This method achieved purities over 99% for both enantiomers. nih.gov

A key aspect of an efficient resolution process is the ability to recover and recycle the undesired enantiomer. wikipedia.org After the dextrorotatory enantiomer has been separated, the mother liquor contains the soluble diastereomeric salt of the levorotatory enantiomer (levo-brompheniramine). worldwidejournals.com

Molecular Pharmacology and Receptor Interaction Studies

Histamine (B1213489) H1 Receptor Antagonism: Mechanistic Delineation

The principal mechanism of action of brompheniramine (B1210426) is its activity at the histamine H1 receptor. This interaction is central to its antihistaminergic effects, which alleviate the symptoms of allergic reactions.

Brompheniramine acts as a competitive antagonist at the histamine H1 receptor. researchgate.netnih.gov This means that it binds to the same site on the receptor as histamine, thereby preventing histamine from binding and eliciting its downstream effects, such as smooth muscle contraction and increased vascular permeability. nih.gov The interaction is reversible, and the degree of blockade is dependent on the relative concentrations of brompheniramine and histamine.

Modern pharmacological understanding further classifies first-generation antihistamines, including brompheniramine, not merely as neutral antagonists but as inverse agonists. researchgate.net Histamine H1 receptors exhibit a degree of constitutive activity, meaning they can signal even in the absence of an agonist like histamine. As an inverse agonist, brompheniramine not only blocks the action of histamine but also reduces the basal activity of the H1 receptor, leading to a more profound suppression of the allergic response.

The affinity of brompheniramine for the histamine H1 receptor has been quantified in research studies. The dissociation constant (Kd), a measure of binding affinity, for brompheniramine at the histamine H1 receptor has been reported to be 6.06 nM. This low nanomolar value indicates a high binding affinity, underscoring its potency as a histamine H1 receptor antagonist.

Binding Affinity of Brompheniramine at the Histamine H1 Receptor

CompoundReceptorBinding Affinity (Kd)
BrompheniramineHistamine H1 Receptor6.06 nM

Exploration of Interactions with Other Neurotransmitter Systems

Beyond its primary targets, brompheniramine's lipophilic nature allows it to cross the blood-brain barrier and interact with other neurotransmitter systems, contributing to its central nervous system effects.

Additionally, brompheniramine has been shown to block the human ether-a-go-go-related gene (hERG) potassium channels . This action is concentration-dependent, with a reported half-maximal inhibitory concentration (IC50) of 1.7 microM. Blockade of hERG channels is a critical consideration in pharmacology as it can be associated with cardiac repolarization abnormalities. The interaction is believed to occur at specific residues (Y652 and F656) within the S6 domain of the channel. There is also evidence to suggest that brompheniramine can block calcium and sodium channels, albeit at higher concentrations.

Investigations into Cellular Signaling Pathways (e.g., Platelet Activation Modulation)

Brompheniramine, an alkylamine antihistamine, has been the subject of investigations into its effects on cellular signaling pathways, particularly concerning the modulation of platelet activation. Research indicates that brompheniramine exerts an inhibitory influence on platelet aggregation, a critical process in thrombosis and hemostasis. This inhibitory action is not mediated by histamine H1-receptor antagonism but rather through interference with intracellular signaling cascades.

Studies have demonstrated that brompheniramine belongs to a group of cationic amphiphilic drugs that can suppress platelet functions. The primary mechanism identified for this inhibition is the drug's ability to interfere with the arachidonic acid cascade within platelets. Specifically, research has shown that brompheniramine inhibits the liberation of arachidonic acid from the membrane phospholipids (B1166683) of platelets. nih.gov This effect was observed when platelets were stimulated by both receptor-dependent agonists like thrombin and receptor-independent stimuli such as the calcium ionophore A23187. nih.gov

The inhibition of arachidonic acid release points to a direct or indirect interaction with phospholipase A2 (PLA2), a key enzyme responsible for freeing arachidonic acid from the phospholipid bilayer. By attenuating the activity of cytosolic PLA2 (cPLA2), brompheniramine effectively curtails the substrate for downstream enzymatic pathways that produce pro-aggregatory molecules, including thromboxanes. nih.gov This interference with a crucial step in the platelet activation pathway underscores the non-receptor-mediated aspect of its antiplatelet effect.

A comparative study evaluating the structure-activity relationship of pheniramine (B192746) and its halogenated derivatives, chlorpheniramine (B86927) and brompheniramine, confirmed the inhibitory effect of these compounds on stimulated blood platelets. nih.gov The findings from these studies highlight that the antiplatelet activity of these cationic amphiphilic drugs is a significant pharmacological action independent of their well-known antihistaminic properties.

The inhibitory potency of brompheniramine on the liberation of arachidonic acid has been compared to other cationic amphiphilic drugs. The rank order of potency for the inhibition of stimulated ³H-arachidonic acid liberation from platelet membrane phospholipids was established as follows:

DrugRank Order of Inhibitory Potency on Arachidonic Acid Liberation
Dithiaden (B1240223)>
Brompheniramine >
Chloroquine (B1663885)
Data derived from studies on cationic amphiphilic drugs and their effect on platelet phospholipase A2. nih.gov

This table illustrates that while dithiaden showed a stronger inhibition, brompheniramine was more potent than chloroquine in suppressing the release of arachidonic acid in stimulated platelets.

Structure Activity Relationship Sar Investigations

Influence of Halogen Substitution on Pharmacological Activity

Brompheniramine (B1210426) is a halogenated derivative of pheniramine (B192746). The introduction of a bromine atom at the para-position of the phenyl ring significantly influences its antihistaminic potency. This substitution is a key differentiator from its parent compound, pheniramine, and its chlorinated analog, chlorpheniramine (B86927). The presence of the halogen atom generally enhances the antihistaminic activity. The nature of the halogen and its position on the aryl ring are critical determinants of the compound's efficacy and selectivity. The bromo-substitution in brompheniramine contributes to a favorable electronic and steric profile for interaction with the H1 receptor.

The table below compares the relative potencies of pheniramine and its halogenated derivatives, illustrating the impact of halogen substitution.

CompoundHalogen SubstitutionRelative Antihistaminic Potency
PheniramineNoneBaseline
Chlorpheniramine4-ChloroIncreased
Brompheniramine 4-Bromo Significantly Increased
Fluorpheniramine4-FluoroIncreased
Iodopheniramine4-IodoVariable

Note: Relative potencies are generalized from SAR studies and may vary based on the specific assay.

Stereochemical Determinants of Receptor Affinity and Intrinsic Efficacy

Brompheniramine possesses a chiral center, leading to the existence of two enantiomers (S- and R-isomers). This stereoisomerism is a crucial factor in its pharmacological activity, as biological systems, including receptors, are often stereoselective.

It is well-established that the antihistaminic activity of brompheniramine resides predominantly in its S-enantiomer, also known as dexbrompheniramine (B94561). The S-enantiomer exhibits a significantly greater binding affinity for the histamine (B1213489) H1 receptor compared to the R-enantiomer. This stereoselectivity highlights the specific three-dimensional arrangement required for optimal interaction with the receptor's binding site. The dextrorotatory isomer is the pharmacologically active form. guidetopharmacology.org

Studies comparing the enantiomers of related compounds like chlorpheniramine have shown that the S-(+)-enantiomer has a much higher affinity for H1 receptors than its R-(-) counterpart. dergipark.org.tr This principle is extrapolated to brompheniramine, where the S-isomer is responsible for the therapeutic effect.

While brompheniramine itself does not exhibit geometric isomerism, related antihistamines with a double bond in their structure demonstrate that E- and Z-isomers can have markedly different activities. Generally, the E-isomers of such compounds are found to be more potent than the Z-isomers, underscoring the importance of the spatial arrangement of the molecule for receptor binding. gpatindia.com Conformational analysis of similar phenylethylamine derivatives suggests they tend to adopt an extended conformation, which is believed to be crucial for interaction with the receptor. nih.gov

Pharmacophore Elucidation and Computational Modeling Approaches

Pharmacophore modeling and computational studies have been instrumental in defining the essential structural features required for the antihistaminic activity of first-generation H1 antagonists like brompheniramine. These models provide a three-dimensional representation of the key molecular interactions necessary for receptor engagement.

A general pharmacophore model for H1 antihistamines includes two aromatic rings and a tertiary amine group. The two aromatic rings in brompheniramine (the bromophenyl and pyridyl rings) are believed to have distinct binding environments within the H1 receptor. gpatindia.com The tertiary amine is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the receptor binding pocket. nih.gov Molecular modeling studies suggest a specific spatial distance between the aromatic rings and the tertiary aliphatic amine, typically in the range of 5-6 angstroms, is optimal for high-affinity binding. gpatindia.com Fusing the two aromatic rings into a tricyclic system has been shown in related compounds to prolong the residence time at the H1 receptor. nih.gov

Computational analyses and structure-based interaction studies have further refined our understanding of the critical features for H1 receptor binding. nih.govresearchgate.net Key interactions include:

Aromatic/Hydrophobic Interactions: The aryl rings (bromophenyl and pyridyl) engage in hydrophobic and aromatic stacking interactions within a pocket of the receptor. nih.govijmo.org

Ionic Interaction: The protonated tertiary amine forms a salt bridge with a key acidic amino acid residue (e.g., aspartate) in the receptor. nih.gov

Hydrogen Bonding: Hydrogen bond acceptor and donor features can further stabilize the ligand-receptor complex. ijmo.org

The table below summarizes the key pharmacophoric features of brompheniramine and their proposed interactions with the H1 receptor.

Pharmacophoric FeatureCorresponding Moiety in BrompheniramineProposed Interaction with H1 Receptor
Aromatic Ring 14-Bromophenyl groupHydrophobic and aromatic stacking interactions
Aromatic Ring 2Pyridyl groupHydrophobic and aromatic stacking interactions
Cationic AmineProtonated dimethylamino groupIonic bond with a conserved aspartate residue
SpacerPropyl chainProvides optimal distance and orientation between the aromatic rings and the amine

Integration of Computational Chemistry in SAR Development

The evolution of Structure-Activity Relationship (SAR) studies for antihistamines, including brompheniramine, has been significantly advanced by the integration of computational chemistry. These in silico techniques provide profound insights into the molecular interactions between ligands and their target receptors, facilitating the rational design of more potent and selective molecules. For first-generation H1-antihistamines like brompheniramine, computational approaches have been instrumental in elucidating the structural features crucial for their activity at the histamine H1 receptor.

Computational drug design has become a critical component in the discovery of more effective therapeutics. nih.gov Methodologies such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are pivotal in understanding the complex interplay between a drug molecule and its biological target. nih.govresearchgate.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR is a powerful computational method used to correlate the biological activity of a set of compounds with their 3D physicochemical properties. In the context of H1-antihistamines, 3D-QSAR studies have been conducted on large datasets of molecules to build predictive models. nih.govresearchgate.net These models are then used to forecast the bioactivities of novel, untested compounds. nih.govresearchgate.net

One such study developed a robust Comparative Molecular Similarity Indices Analysis (CoMSIA) model based on a dataset of 129 H1-antihistamine molecules. nih.govresearchgate.net The model demonstrated excellent predictive capability, which is crucial for the rational design of new drug candidates. nih.govresearchgate.net The statistical significance of this model is highlighted in the table below.

Model ParameterValueSignificance
Q² (Cross-validated correlation coefficient)0.525Indicates good internal predictability of the model.
R²ncv (Non-cross-validated correlation coefficient)0.891Shows a strong correlation between predicted and actual activities for the training set.
R²pred (Predictive correlation coefficient for the test set)0.807Demonstrates high external predictive power for new compounds.

The contour maps generated from such CoMSIA models provide a visual representation of the SAR, indicating regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the antihistaminic activity. This information is invaluable for medicinal chemists to design new analogs with enhanced potency.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For brompheniramine and its analogs, docking simulations are used to investigate their binding mode within the active site of the histamine H1 receptor. nih.govresearchgate.net

Brompheniramine is an analog of chlorpheniramine, differing only by the substitution of a bromine atom for a chlorine atom on the phenyl ring. Therefore, docking studies performed on chlorpheniramine provide highly relevant insights into the binding of brompheniramine. A molecular docking study of chlorpheniramine with a homology model of the human histamine H1 receptor revealed significant interactions. academicjournals.orgresearcher.life The results of such a docking simulation can be quantified to assess the binding affinity, as shown in the following table.

Docking ParameterValueInterpretation
Complementarity Score4846Indicates a high degree of shape and chemical complementarity between the ligand and the receptor.
Atomic Contact Energy (ACE)-139.35A negative value suggests favorable binding energy and a stable interaction.

These docking studies help to identify the key amino acid residues in the receptor's binding pocket that interact with the ligand. This detailed understanding of the interaction at an atomic level is crucial for the design of new antihistamines with improved affinity and selectivity.

Molecular Dynamics Simulations

To supplement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide insights into the conformational changes of both the ligand and the receptor over time, offering a more dynamic and realistic representation of the binding event. nih.govresearchgate.net By treating both the ligand and the protein as flexible entities, MD simulations can refine the binding poses obtained from docking and help to understand the stability of the ligand-receptor complex. nih.gov

The integration of these computational chemistry techniques into SAR studies has transformed the field of drug design. For compounds like brompheniramine hydrogen maleate (B1232345), these methods provide a detailed molecular-level understanding of their mechanism of action and guide the development of next-generation antihistamines.

Metabolic Pathways and Biochemical Transformations in Research Models

Cytochrome P450-Mediated Biotransformation Studies

The metabolism of brompheniramine (B1210426) is predominantly hepatic and involves the cytochrome P450 (CYP) enzyme system. nih.govnih.gov These enzymes are responsible for the oxidative transformation of the parent drug into various metabolites.

Characterization of CYP2D6 Isoenzyme Involvement in Hepatic Metabolism

While direct studies on brompheniramine are limited, extensive research on the structurally analogous compound, chlorpheniramine (B86927), provides significant insights into the role of the CYP2D6 isoenzyme. nih.govnih.gov Studies utilizing human liver microsomes have demonstrated that CYP2D6 is a key enzyme in the metabolism of chlorpheniramine, and by extension, likely brompheniramine. nih.govnih.gov The metabolism is also stereoselective, with the pharmacologically more active (S)-(+)-enantiomer being cleared more slowly than the (R)-(−)-enantiomer. nih.gov

In a study investigating the pharmacokinetics of chlorpheniramine in healthy volunteers, the role of CYP2D6 was confirmed through the administration of quinidine, a potent CYP2D6 inhibitor. nih.gov The inhibition of CYP2D6 led to significant changes in the pharmacokinetic parameters of (S)-(+)-chlorpheniramine, underscoring the importance of this enzyme in its clearance. nih.gov

Table 1: Pharmacokinetic Parameters of (S)-(+)-Chlorpheniramine in Extensive Metabolizers (n=6) Before and After Quinidine Administration

ParameterChlorpheniramine AloneChlorpheniramine with QuinidineP-value
Cmax (ng/mL) 12.55 ± 1.5113.94 ± 1.51<0.01
Oral Clearance (L/h/kg) 0.49 ± 0.080.22 ± 0.03<0.01
Elimination Half-life (h) 18.0 ± 2.029.3 ± 2.0<0.001

Data adapted from a study on chlorpheniramine pharmacokinetics. nih.gov Cmax denotes the maximum plasma concentration.

Identification and Quantification of Metabolites (e.g., Desmethyl Derivatives)

The biotransformation of brompheniramine involves N-demethylation, leading to the formation of active metabolites. Research using fungal models, specifically Cunninghamella elegans, has identified mono-N-demethylated and N-oxide metabolites of brompheniramine. nih.gov In these studies, the mono-N-demethylated metabolite was produced in the greatest amounts. nih.gov While this model provides valuable insight, further research is needed to quantify the full spectrum of metabolites, including the di-desmethyl derivative, in human systems.

Impact of Genetic Polymorphisms on Metabolic Profiles in Research Systems

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant interindividual differences in metabolic capacity. nih.gov Individuals can be classified into different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. nih.gov

A study on chlorpheniramine demonstrated the clinical significance of these polymorphisms. nih.gov In individuals identified as CYP2D6 poor metabolizers, the systemic exposure to the drug was significantly greater compared to extensive metabolizers. nih.gov This suggests that individuals with reduced CYP2D6 function may have a decreased capacity to metabolize brompheniramine, potentially leading to altered efficacy and safety profiles. However, direct studies correlating specific CYP2D6 genotypes with brompheniramine metabolic profiles are needed for a comprehensive understanding.

In Vitro and Ex Vivo Studies of Intercompound Metabolic Interactions

In vitro studies using human liver microsomes are crucial for investigating the potential of a drug to inhibit or induce the activity of CYP enzymes, which can lead to drug-drug interactions. Research on several first-generation H1-antihistamines has shown their potential to inhibit CYP2D6. nih.gov For instance, chlorpheniramine has been shown to inhibit CYP2D6 at concentrations close to therapeutic plasma levels. nih.gov This suggests that brompheniramine may also act as a CYP2D6 inhibitor, potentially affecting the metabolism of other drugs that are substrates for this enzyme.

Further research using ex vivo models, such as precision-cut liver slices, could provide a more comprehensive picture of metabolic interactions. These models maintain the complex cellular architecture of the liver, allowing for the study of both phase I and phase II metabolic pathways and their interplay. nih.gov

Advanced Analytical Chemistry Methodologies and Spectroscopic Characterization

Chromatographic Separation and Quantification Techniques

Chromatographic methods are paramount for the isolation and quantification of Brompheniramine (B1210426) hydrogen maleate (B1232345) from various matrices, including pharmaceutical formulations and biological samples. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Variants (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Brompheniramine maleate. nih.gov Due to the compound's hydrophobic and basic nature, traditional reversed-phase columns can exhibit poor peak shape. helixchrom.com To overcome this, mixed-mode columns, such as reversed-phase anion-exchange columns, have been successfully employed. helixchrom.com These columns eliminate issues of poor peak shape and allow for the retention of both the basic drug and its acidic counter-ion without the need for ion-pairing reagents. helixchrom.com

A common approach involves using a C18 column with an isocratic mobile phase, such as a mixture of water and acetonitrile (B52724) (e.g., 75:25, v/v) adjusted to an acidic pH (e.g., 3.2), with UV detection at approximately 210 nm or 264 nm. researchgate.netdrugfuture.comresearchgate.net The retention time for Brompheniramine maleate under such conditions is typically in the range of 2 to 3 minutes. researchgate.netsielc.com The method's robustness allows for the simultaneous analysis of Brompheniramine with other active ingredients and excipients. helixchrom.com

Table 1: Example HPLC Method Parameters for Brompheniramine Maleate Analysis

ParameterValue
Column C18 or Heritage MA (mixed-mode)
Mobile Phase Acetonitrile/Water/Ammonium Phosphate (B84403) (pH 2.2) or Water:Acetonitrile (75:25, v/v, pH 3.2)
Detection UV at 205 nm, 210 nm, or 264 nm
Flow Rate Typically 1.0 mL/min
Sample Concentration 0.2-0.5 mg/ml

Note: This table presents a generalized summary of typical HPLC parameters. Specific conditions can vary based on the exact analytical requirements.

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool for the quantitative estimation of Brompheniramine maleate, particularly in complex matrices like human plasma. msa.edu.eg This technique offers short analysis times, often around one minute per sample, making it suitable for high-throughput applications such as pharmacokinetic studies. msa.edu.eg

The methodology typically involves a reversed-phase UPLC separation on a sub-2 µm particle column (e.g., Agilent Zorbax SB C18, 50 mm × 2.1 mm, 1.8 µm) with a mobile phase consisting of acetonitrile and an acidic modifier like 0.1% formic acid. msa.edu.eg Detection is achieved using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM), which provides high specificity. msa.edu.eg The method can be validated according to regulatory guidelines and has been shown to have linear ranges suitable for clinical monitoring, for instance, from 0.1 to 50.0 ng/mL for Brompheniramine. msa.edu.eg

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is another established method for the determination of Brompheniramine. nih.govacs.org The analysis of the unaltered molecule can be challenging due to the need for higher operating temperatures. acs.org A sensitive method utilizing an electron-capture detector has been developed, capable of detecting less than 10 ng of Brompheniramine per ml of blood. acs.org This method involves the oxidation of Brompheniramine to 4-bromobenzophenone, which is then determined by GC. acs.org The use of an internal standard is recommended to ensure accuracy. acs.org

Table 2: Partition Coefficients of Brompheniramine and Related Amines

pHBrompheniraminePrimary AmineSecondary Amine
61.250.0380.028
77.450.1040.227
816.61.744.29
927.45.6213.8
1051.412.822.2

This table shows the ratio of absorbance of the ether layer to the aqueous layer, indicating the partitioning behavior at different pH values. acs.org

Thin Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin Layer Chromatography (TLC) offers a simple and cost-effective method for the qualitative and semi-quantitative analysis of Brompheniramine maleate. nih.govnih.govresearchgate.net The technique is particularly useful for impurity profiling and can be used for the simultaneous determination of Brompheniramine in combination with other drugs. researchgate.netnih.gov A typical TLC method uses aluminum plates pre-coated with silica (B1680970) gel 60F254 as the stationary phase. researchgate.netresearchgate.net The mobile phase can be a mixture of solvents such as methanol (B129727), water, and ammonia (B1221849) (e.g., 9:1:0.1, v/v/v). researchgate.netresearchgate.net Detection is commonly performed by scanning the plates under UV light at 254 nm. researchgate.netresearchgate.net Under these conditions, Brompheniramine maleate exhibits a characteristic retention factor (Rf) value, for example, 0.32, which allows for its identification and separation from other components. researchgate.net

Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the enantiomeric purity assessment of chiral drugs like Brompheniramine. nih.govmdpi.comspringernature.com Brompheniramine possesses a chiral center, and its enantiomers can be separated using CE with the addition of a chiral selector to the background electrolyte. nih.govresearchgate.net Cyclodextrins, such as native β-cyclodextrin (β-CD) and its derivatives like heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) and carboxyethyl-β-cyclodextrin (CE-β-CD), are commonly used as chiral selectors. nih.govresearchgate.net Interestingly, the migration order of the Brompheniramine enantiomers can be reversed depending on the type of cyclodextrin (B1172386) used. nih.gov This powerful technique allows for the detection and quantification of small amounts of the undesired enantiomer, which is crucial for quality control. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of Brompheniramine hydrogen maleate.

Infrared (IR) Spectroscopy: The infrared spectrum of this compound provides information about its functional groups. chemicalbook.comnih.gov The spectrum exhibits characteristic absorption bands corresponding to the various bonds within the molecule.

Ultraviolet (UV) Spectroscopy: In an acidic medium such as 0.1 N HCl or dilute hydrochloric acid (1 in 120), this compound shows a maximum absorbance (λmax) at approximately 264 nm. drugfuture.comresearchgate.netmhlw.go.jp This property is often utilized for quantitative analysis in pharmaceutical dosage forms. drugfuture.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR spectroscopy are used to determine the detailed structure of Brompheniramine. nih.gov ¹H NMR spectra provide information about the chemical environment of the hydrogen atoms, while ¹³C NMR spectra reveal the carbon skeleton. nih.gov 2D NMR techniques, such as HSQC, correlate the signals of directly bonded protons and carbons, aiding in the complete structural assignment. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Brompheniramine, which aids in its identification. nih.govchemicalbook.comnist.gov The electron ionization (EI) mass spectrum shows characteristic fragment ions. nist.govdrugbank.com When coupled with chromatographic techniques like GC or LC, MS provides a highly specific and sensitive analytical method. nih.gov

Table 3: Spectroscopic Data for Brompheniramine

TechniqueKey Findings
IR Spectroscopy Provides characteristic absorption bands for functional groups. chemicalbook.comnih.gov
UV Spectroscopy λmax at ~264 nm in acidic medium. drugfuture.comresearchgate.net
NMR Spectroscopy ¹H and ¹³C NMR spectra provide detailed structural information. nih.gov
Mass Spectrometry Reveals molecular weight and characteristic fragmentation patterns. nih.govchemicalbook.comnist.gov

This table summarizes the key applications of different spectroscopic techniques in the characterization of Brompheniramine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing the chromophoric systems within this compound. The molecule exhibits characteristic UV absorption maxima, which are instrumental for its quantitative determination in various formulations. Studies on the closely related compound, chlorpheniramine (B86927) maleate, show a maximum absorption (λmax) at approximately 262 nm in 0.1N HCl. researchgate.net This absorption is attributed to the electronic transitions within the phenyl and pyridine (B92270) rings of the molecule. Derivative spectrophotometry can be employed to enhance the sensitivity and specificity of the analysis, with third-order derivative spectra showing distinct peaks that aid in quantification. ekb.eg

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is crucial for identifying the functional groups present in this compound. The FTIR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For the analogous chlorpheniramine maleate, key peaks include N-H stretching vibrations around 2350 cm⁻¹, C=O stretching from the maleate moiety near 1700 cm⁻¹, C=N stretching at approximately 1577 cm⁻¹, and carboxylate and maleate bands at 1353 cm⁻¹ and 860 cm⁻¹ respectively. researchgate.net These spectral fingerprints are essential for confirming the compound's identity and for detecting any potential interactions with other substances in a formulation.

Functional GroupWavenumber (cm⁻¹) (Data from Chlorpheniramine Maleate)
N-H stretching~2350
C=O stretching~1700
C=N stretching~1577
Carboxylate~1353
Maleate~860

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR) techniques, provides detailed information about the molecular structure of brompheniramine. ¹H-NMR spectra of brompheniramine in water at a frequency of 500 MHz reveal distinct chemical shifts for the protons in different chemical environments within the molecule. nih.govhmdb.ca This allows for the precise mapping of the proton framework. Similarly, ¹³C-NMR provides data on the carbon skeleton. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can further elucidate the connectivity between protons and their directly attached carbon atoms, confirming the structural assignment of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum of the compound shows a molecular ion peak corresponding to the mass of the brompheniramine cation. chemicalbook.com The molecular weight of this compound is 435.31 g/mol . chemicalbook.comchemicalbook.com Under electron ionization, the molecule fragments in a predictable manner, producing a characteristic pattern of ions. Common fragments observed in the mass spectrum of brompheniramine include ions with mass-to-charge ratios (m/z) of 58, 72, 167, and others, which correspond to different parts of the molecule breaking apart. chemicalbook.com This fragmentation pattern serves as a unique identifier for the compound.

Top 5 Peaks in LC-MS/MS of Brompheniramine [M+H]⁺ nih.gov

m/zRelative Intensity (%)
274.022766100
276.02072176.94
319.08056622.34
321.07852219.12
275.02508513.93

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional crystalline structure of this compound. Studies have shown that the racemic modification of brompheniramine maleate exists as a racemic compound rather than a simple mixture of enantiomers. nih.gov The crystal structure reveals the precise spatial arrangement of the atoms, including the conformation of the alkylamine side chain and the relative orientation of the p-bromophenyl and 2-pyridyl rings. nih.gov This detailed structural information is vital for understanding the molecule's physical properties and its interaction with biological targets. The crystal structure of the related chlorpheniramine maleate has been solved in the P2₁ space group, providing insights into the hydrogen bonding between the maleate anion and the dimethylamino group. cdnsciencepub.com

Physico-Chemical Characterization Techniques for Research Formulation Development

The development of effective pharmaceutical formulations requires a thorough understanding of the active ingredient's physico-chemical properties. Techniques like Differential Scanning Calorimetry are essential in this regard.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of materials. alraziuni.edu.ye It measures the difference in heat flow between a sample and a reference as a function of temperature. For pharmaceutical compounds like this compound, DSC is used to determine melting point, purity, and polymorphism. europeanpharmaceuticalreview.comnih.gov The DSC thermogram of a substance provides information about its solid-state transitions. For instance, the melting point of chlorpheniramine maleate has been reported to be in the range of 130-135 °C. nist.gov DSC can also be used to study the compatibility of the drug with various excipients in a formulation by observing any shifts in the melting endotherm or the appearance of new peaks that might indicate an interaction. researchgate.net

Dynamic Light Scattering (DLS) and Zeta Potential Measurements

Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS), is a non-invasive analytical technique widely used for determining the size distribution of particles and molecules in suspension or solution, typically in the submicron range. researchgate.netmalvernpanalytical.com The method measures the random movement of particles caused by their collision with solvent molecules, a phenomenon known as Brownian motion. youtube.com Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in the intensity of scattered light. youtube.com By analyzing these fluctuations, the translational diffusion coefficient (D) can be determined, and the hydrodynamic size of the particles is calculated using the Stokes-Einstein equation. youtube.com

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. utdallas.edumalvernpanalytical.com It is measured using Electrophoretic Light Scattering (ELS), where an electric field is applied across the sample, causing charged particles to move. malvernpanalytical.com The velocity of this movement is measured to determine the electrophoretic mobility, from which the zeta potential is calculated. A high zeta potential (either positive or negative) indicates strong repulsion between particles, leading to a stable, non-aggregating dispersion. malvernpanalytical.com

In the context of pharmaceutical formulations, DLS and zeta potential are critical for characterizing drug delivery systems like nanoparticles. For instance, in the development of nanoparticle-based drug carriers, such as those made from chitosan (B1678972), these measurements are essential. Studies on chitosan nanoparticles have demonstrated the ability to produce particles with specific sizes and surface charges. For example, tea polyphenol-Zn complex loaded β-chitosan nanoparticles were shown to have an average particle size of 84.55 nm and a zeta potential of +29.23 mV. researchgate.net Other research has yielded nanoparticles with sizes ranging from 157.3 nm to 197.7 nm and zeta potentials between +24.35 mV and +34.37 mV. researchgate.net These parameters are crucial for predicting the in-vivo behavior and stability of the formulation.

ParameterValue RangeReference Compound/System
Particle Size (nm) 84.55 - 197.7Chitosan Nanoparticles researchgate.net
Zeta Potential (mV) +24.35 to +34.37Chitosan Nanoparticles researchgate.net
Polydispersity Index (PDI) 0.365 - 0.512Chitosan Nanoparticles researchgate.net

Particle Size Analysis Methodologies

Particle size analysis is fundamental in pharmaceutical development, influencing properties such as dissolution rate, bioavailability, and stability. While Dynamic Light Scattering is a primary method for nanoparticles and colloidal systems, other methodologies are also employed. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with various detectors can be used for size-exclusion chromatography, separating molecules based on their size in solution. For solid-state analysis, techniques like laser diffraction, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) provide information on particle size, distribution, and morphology. researchgate.net

In a study developing chitosan nanoparticles, the ionic gelation technique was optimized using a factorial design to analyze the effects of pH, chitosan-to-tripolyphosphate ratio, and acetic acid concentration on the particle size and charge. researchgate.net The resulting optimized nanoparticles had an average diameter of 76.2 nm and a zeta potential of +32.6 mV, demonstrating precise control over particle characteristics. researchgate.net

Validation Protocols and Green Analytical Chemistry Principles

The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. Concurrently, there is a growing emphasis on developing environmentally sustainable, or "green," analytical protocols.

Rigorous Assessment of Linearity, Accuracy, Precision, Robustness, and Ruggedness

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments.

Several validated chromatographic methods have been developed for the determination of brompheniramine maleate in pharmaceutical preparations, often in combination with other active ingredients. nih.gov These methods demonstrate excellent linearity, accuracy, and precision. For example, three different chromatographic methods were validated for the simultaneous analysis of paracetamol, pseudoephedrine, and brompheniramine (BRM), showing distinct linear ranges for each technique. nih.gov The HPLC-UV method was validated for BRM in the concentration range of 30.0–200.0 µg/mL. nih.gov

Analytical MethodAnalyteLinearity RangeReference
TLC Brompheniramine0.2–15.0 µ g/band nih.gov
HPLC–UV Brompheniramine30.0–200.0 µg/mL nih.gov
UPLC-MS/MS Brompheniramine4.0–500.0 ng/mL nih.gov

Development of Environmentally Sustainable Analytical Protocols

Green Analytical Chemistry (GAC) aims to make analytical procedures safer for humans and less harmful to the environment. researchgate.netresearchgate.net This is achieved by reducing or replacing hazardous reagents, minimizing waste generation and energy consumption, and increasing automation and miniaturization. researchgate.net

For the analysis of antihistamines, including brompheniramine, several eco-friendly HPLC methods have been developed. These methods often focus on replacing toxic organic solvents like acetonitrile and methanol with greener alternatives such as ethanol (B145695). nih.gov One study developed a green RP-HPLC method using a mobile phase of ethanol and water to separate four antihistaminic drugs. nih.gov Another approach involves using micellar liquid chromatography, where surfactants like sodium dodecyl sulfate (B86663) (SDS) and Brij-35 are used in the mobile phase as a green alternative to organic modifiers, creating a solvent-free HPLC method. mdpi.com

These green methods are designed to be highly efficient and sensitive while significantly reducing environmental impact. A study on seven antihistamines developed an eco-friendly HPLC method where the total organic residue was less than 5.0 mL per analysis. nih.govresearchgate.net The greenness of an analytical method can be assessed using tools like the Analytical GREEnness (AGREE) calculator, which provides a visual and comprehensive evaluation based on the twelve principles of GAC. researchgate.net

Principle of Green MethodImplementation ExampleReference
Solvent Replacement Using ethanol instead of acetonitrile or methanol in the mobile phase. nih.gov
Solvent-Free Mobile Phase Using surfactants (e.g., SDS, Brij-35) as an alternative to organic modifiers. mdpi.com
Waste Reduction Developing efficient methods with short run times (< 7 minutes) and low organic residue (< 5.0 mL/analysis). nih.govresearchgate.net
Elimination of Hazardous Reagents Using mobile phases free of ion-pairing agents and buffer salts. nih.gov

Preclinical Pharmacological Investigations and in Vitro Modeling

Cellular and Subcellular Studies of Receptor Dynamics and Ligand Efficacy

Brompheniramine (B1210426) hydrogen maleate (B1232345) is recognized as a histamine (B1213489) H1 receptor antagonist. nih.govselleckchem.com Its primary mechanism of action involves competing with histamine for binding to H1 receptors on effector cells. nih.gov This competitive inhibition mitigates the allergic response symptoms mediated by histamine, such as vasodilation, increased capillary permeability, and smooth muscle spasms. nih.gov

The study of G protein-coupled receptors (GPCRs), the family to which the histamine H1 receptor belongs, has revealed a complex and dynamic signaling landscape. nih.gov Advanced techniques like fluorescence resonance energy transfer (FRET) and single-molecule microscopy are employed to understand the transient interactions of GPCRs with their signaling partners within the cellular membrane. nih.gov While specific studies detailing the subcellular dynamics of brompheniramine binding to H1 receptors using these advanced methods are not prevalent in the public domain, the general principles of GPCR signaling provide a framework for its action. The efficacy of brompheniramine as a ligand for the H1 receptor is demonstrated by its ability to effectively block histamine-mediated responses.

In Vitro Models for Assessing Anticholinergic Activity

In addition to its antihistaminic effects, brompheniramine exhibits anticholinergic properties. nih.gov In vitro models are crucial for quantifying this activity and understanding its implications.

Studies Utilizing Human Nasal Mucosal Glandular Secretion Models

In vitro studies on human nasal mucosa have been instrumental in differentiating the direct and indirect effects of various pharmacological agents on glandular secretion. nih.gov For instance, research has shown that while muscarinic agonists directly stimulate glandular secretion, the effect of histamine is largely indirect, mediated by neural reflexes. nih.gov Although direct in vitro studies on human nasal mucosal glandular secretion models specifically investigating brompheniramine's anticholinergic effects are not extensively detailed in the available literature, its known anticholinergic properties suggest it would likely inhibit muscarinic-agonist-induced secretion in such a model. This is supported by a clinical trial on patients with rhinovirus colds, where brompheniramine treatment led to a significant reduction in nasal secretion weights compared to placebo. nih.gov

Evaluation of Effects on Oxidative Burst in Immune Cells

The oxidative burst in neutrophils, a critical component of the innate immune response, involves the production of reactive oxygen species (ROS) to combat pathogens. nih.govfrontiersin.org Several studies have investigated the modulatory effects of H1 antihistamines, including brompheniramine, on this process.

In vitro experiments have demonstrated that brompheniramine, at concentrations of 10–100 μM, can inhibit the chemiluminescence response associated with ROS formation in human neutrophils. nih.gov Notably, this inhibition by pheniramine-class antihistamines, including brompheniramine, appears to be selective for extracellular ROS, with minimal impact on intracellular ROS production. nih.gov This selective action is significant as it could potentially reduce the tissue-damaging effects of extracellular ROS while preserving the intracellular ROS necessary for microbial killing and regulating neutrophil functions. nih.gov

A comparative study of various compounds on the oxidative burst in whole blood found that brompheniramine at a 10 μM concentration had a measurable inhibitory effect. proquest.com The study also highlighted that compounds that primarily decrease extracellular ROS generation while minimally affecting intracellular ROS are promising candidates for further investigation. proquest.com

Exploration of Novel Pharmacological Activities and Therapeutic Repurposing Potential

Recent research has focused on identifying new therapeutic applications for existing drugs, a process known as drug repurposing. Brompheniramine has been identified as a candidate for such exploration due to its observed effects in various in vitro models.

In Vitro Antiviral Properties and Viral Entry Inhibition Studies

A growing body of evidence suggests that some first-generation antihistamines possess antiviral activity. In the context of the COVID-19 pandemic, a systems pharmacology approach identified brompheniramine as one of several FDA-approved drugs with the potential to inhibit SARS-CoV-2 viral entry. nih.gov Subsequent in vitro experiments confirmed that brompheniramine impaired the entry of the virus. nih.gov

Other antihistamines, such as chlorpheniramine (B86927) and carbinoxamine, have demonstrated potent antiviral activity against a broad spectrum of influenza viruses by blocking the early stages of the viral life cycle, specifically viral entry. nih.govfrontiersin.org While direct evidence for brompheniramine's broad-spectrum antiviral activity is still emerging, these findings with structurally similar compounds suggest a promising avenue for future research. The mechanism of viral entry inhibition is an active area of investigation, with studies pointing towards interference with the endocytosis process. nih.govmdpi.com

Investigation of Modulatory Effects in Experimental Neurological and Psychiatric Models

The central nervous system effects of first-generation antihistamines are well-known, and their potential modulatory roles in neurological and psychiatric conditions are being explored. While direct in vitro studies using neurological and psychiatric models specifically for brompheniramine are not widely published, the known involvement of histaminergic and other neuromodulatory systems in psychiatric disorders like schizophrenia provides a rationale for such investigations. nih.govnih.gov For example, the interplay between the histaminergic, dopaminergic, and serotonergic systems is crucial for cognitive functions that are often impaired in these disorders. nih.gov In vitro models, such as co-cultures of human-derived neurons and astrocytes, are being used to study the anticholinergic effects of drugs on neural cells and could be applied to investigate brompheniramine's impact. nih.gov

Development of Preclinical Formulations for In Vitro and Ex Vivo Research

The development of effective preclinical formulations is a cornerstone of in vitro and ex vivo research, providing the necessary platform to investigate the fundamental biopharmaceutical properties of a drug substance. In the case of brompheniramine hydrogen maleate, a first-generation antihistamine, understanding its behavior in various simulated biological environments is crucial for predicting its in vivo performance. This involves a meticulous process of characterizing its solid-state properties, evaluating its dissolution and permeability characteristics, and ensuring the stability of the developed formulations.

Assessment of Solid Form Properties for Formulation Optimization

The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its formulation development and ultimate bioavailability. For this compound, a comprehensive assessment of these properties is the initial step in designing robust preclinical formulations.

Brompheniramine maleate is a white, odorless crystalline powder. pccarx.com Its physicochemical properties are critical for formulation design. Key solid-state characteristics of brompheniramine maleate are summarized in the table below.

Table 1: Physicochemical Properties of Brompheniramine Maleate

Property Value Source
Molecular Formula C₁₆H₁₉BrN₂·C₄H₄O₄ pccarx.com
Molecular Weight 435.31 g/mol pccarx.com
Melting Point 130-135 °C pccarx.com
pH (in solution) 4.0-5.0 pccarx.com

The crystalline structure and any potential for polymorphism are of particular interest. Different polymorphic forms of a drug can exhibit varying solubility, dissolution rates, and stability, all of which can impact its therapeutic efficacy. While specific studies on the polymorphism of brompheniramine maleate are not extensively detailed in publicly available literature, the consistent reporting of it as a crystalline solid suggests a stable primary form is utilized in manufacturing. pccarx.comcaymanchem.com

For formulation optimization, understanding the particle size distribution, morphology, and flow properties of the brompheniramine maleate powder is essential. These characteristics directly affect the homogeneity of mixing with excipients and the uniformity of the final dosage form, which is critical for reproducible in vitro and ex vivo testing. For instance, in the development of tablet formulations, the flowability and compressibility of the powder blend are paramount for achieving consistent tablet weight and hardness. ju.edu.jo

In Vitro Dissolution and Membrane Flux Measurements in Biorelevant Media

In vitro dissolution testing is a critical tool for predicting the in vivo performance of oral drug formulations. For this compound, these studies are typically conducted using compendial methods, such as the USP Apparatus 1 (rotating basket) or Apparatus 2 (paddle). permegear.com The United States Pharmacopeia (USP) provides a standardized dissolution test for brompheniramine maleate tablets, specifying the use of water as the medium and Apparatus 1 at 100 rpm. The acceptance criterion is that not less than 75% of the labeled amount of brompheniramine maleate is dissolved in 45 minutes. drugfuture.com

Membrane flux studies are conducted to evaluate the permeability of a drug across a biological membrane, a key determinant of its absorption. These studies can be performed using various models, including artificial membranes, cell-based assays (e.g., Caco-2 cells), and excised animal tissues. mdpi.com For brompheniramine, which is known to be well-absorbed, these studies help in understanding the rate and extent of its transport across the intestinal epithelium. In vitro permeation studies of the related compound chlorpheniramine maleate have been conducted using various synthetic and biological membranes, demonstrating the feasibility of such methods for evaluating alkylamine antihistamines. researchgate.netnih.govsci-hub.se These studies often measure the apparent permeability coefficient (Papp), which provides a quantitative measure of the drug's ability to cross the membrane. mdpi.com

Evaluation of Formulation Stability Under ICH-like Conditions for Research Samples

Ensuring the stability of preclinical formulations is paramount for the reliability and reproducibility of in vitro and ex vivo research findings. Stability studies are designed to assess how the quality of the formulation varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.org The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products, which are often adapted for research samples. ich.orgeuropa.eu

For brompheniramine maleate formulations, stability testing would typically involve storing the samples at various conditions, such as long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions. ich.orgeuropa.eu The frequency of testing is designed to establish a stability profile, with common time points being 0, 3, and 6 months for accelerated studies. ich.org

A study on an oral liquid formulation of brompheniramine maleate demonstrated its stability for at least 202 days when stored at room temperature in amber-colored glass bottles. nih.gov The pH of the formulation remained constant at 2.7, and there were no changes in its physical appearance. nih.gov Another study on a combination product containing brompheniramine maleate showed no decrease in the concentration of the drug after 3 months of storage. google.com However, forced degradation studies on the related compound pheniramine (B192746) maleate have shown that it is susceptible to degradation under acidic, basic, oxidative, and thermal stress. nih.gov This highlights the importance of carefully selecting excipients and storage conditions to ensure the stability of brompheniramine maleate formulations.

Table 2: Stability Data for a Brompheniramine Maleate Oral Liquid Formulation

Storage Condition Duration pH Physical Appearance Assay (% of Initial) Source

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Brompheniramine
Brompheniramine maleate
Chlorpheniramine maleate
Pheniramine maleate
Carbetapentane citrate
Diphenhydramine HCl
Phenylephrine HCl
Salicylamide
Pseudoephedrine
Naphazoline hydrochloride
Berberine
Thimerosal
Triethanolamine
Ethanol (B145695)
Propylene glycol
Sodium carboxymethylcellulose
Methyl cellulose
Hydroxypropylmethylcellulose
Avicel PH102
Lactose
Starch
Magnesium stearate
Talc
Kollidon® K30
Ludipress®
Sodium bicarbonate
Tartaric acid
Fumaric acid
Sodium lauryl sulphate
Sodium taurocholate
Lecithin
Maleic acid
Acetic acid
Sodium hydroxide
Sodium dihydrogen phosphate (B84403) monohydrate

Chemical Biology and Mechanistic Interaction Profiling

Exploration of Ligand-Target Interactions Beyond Primary Histamine (B1213489) H1 Receptors

While the therapeutic effects of brompheniramine (B1210426) are largely attributed to its antagonism of the histamine H1 receptor, scientific investigations have revealed its interaction with other molecular targets, most notably muscarinic acetylcholine (B1216132) receptors. drugbank.comwikipedia.org This interaction underlies its anticholinergic properties. drugbank.comdrugs.com

In vitro studies have been conducted to quantify the anticholinergic activity of brompheniramine. One such study, using a model of human nasal mucosal glandular secretion, determined the effective dose 50 (ED50) for brompheniramine to be 4.10 microM in reducing methacholine-induced secretion. nih.gov For comparison, the potent anticholinergic agent atropine (B194438) had an ED50 of 0.25 microM in the same model. nih.gov This demonstrates that while brompheniramine possesses anticholinergic activity, it is less potent than atropine. nih.gov

Further research has explored the affinity of brompheniramine for the five subtypes of human muscarinic cholinergic receptors (m1-m5). nih.gov These studies, using Chinese hamster ovary (CHO) cells stably transfected with the individual receptor subtypes, found that brompheniramine, much like atropine and chlorpheniramine (B86927), did not show significant selectivity among the five muscarinic receptor subtypes. nih.govnih.gov

Beyond muscarinic receptors, research has also shed light on brompheniramine's effects on other ion channels. Electrophysiological studies have investigated its impact on cardiac ion channels. nih.gov These investigations revealed that brompheniramine can inhibit the human ether-a-go-go-related gene (hERG) channel, with a reported IC50 value of 0.90 +/- 0.14 microM. nih.gov The study also observed inhibition of sodium (I(Na)) and calcium (I(Ca)) channels at higher concentrations, with IC50 values of 21.26 +/- 2.52 microM and 16.12 +/- 9.43 microM, respectively. nih.gov

These findings highlight that the pharmacological profile of brompheniramine is not limited to its H1 receptor antagonism but also includes significant interactions with the cholinergic system and various ion channels.

Modulation of Host Cellular Pathways in In Vitro Disease Models

The interaction of brompheniramine with multiple receptors suggests its potential to modulate various cellular pathways, a characteristic that has been explored in several in vitro disease models. The primary mechanism of H1 antihistamines involves interfering with the action of histamine at the H1 receptor, which in turn attenuates inflammatory processes. smpdb.ca This is achieved by reducing the activity of the NF-κB immune response transcription factor through the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways. smpdb.ca This action leads to a decrease in antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. smpdb.ca

In the context of viral infections, a systems pharmacology study identified brompheniramine as a potential host-targeted therapy against SARS-CoV-2. nih.gov In vitro assays demonstrated that brompheniramine could impair viral entry in Vero-E6 cells, HEK293T cells, and Calu-3 lung cancer cells in a dose-dependent manner. nih.gov This suggests a mechanism of action that goes beyond its traditional antihistaminic role and involves the modulation of host cell factors essential for viral infection.

The anticancer potential of brominated compounds has also been a subject of research. While not directly focused on brompheniramine, studies on other brominated molecules, such as brominated coelenteramine analogs, have been investigated for their anticancer activity in breast and prostate cancer cell lines. nih.gov These studies provide a broader context for the potential biological activities of brominated compounds in cancer research. For instance, one study reported IC50 values of 24.3 µM and 21.6 µM for a brominated coelenteramine analog in prostate and breast cancer cells, respectively. nih.gov

Investigation of Synergistic and Antagonistic Interactions with Other Chemical Entities in Research Settings

The metabolism and receptor binding of brompheniramine can be influenced by, and in turn influence, other chemical compounds. This is particularly relevant in settings where multiple drugs are co-administered.

Brompheniramine is metabolized in the liver by the cytochrome P450 (CYP) enzyme system. drugbank.comwikipedia.org The CYP450 system is a major pathway for the metabolism of a vast number of drugs, and interactions at this level are a significant source of drug-drug interactions. nih.govnih.gov

Brompheniramine itself can act as an inhibitor of certain CYP isozymes. For example, it is known to be an inhibitor of CYP2D6. nih.govbiomolther.org This inhibition can lead to an increase in the plasma concentrations of other drugs that are metabolized by this enzyme, potentially leading to increased toxicity or adverse effects. nih.gov Conversely, the metabolism of brompheniramine can be affected by other drugs that are inducers or inhibitors of the CYP450 system. drugbank.com For instance, the serum concentration of brompheniramine can be increased when combined with a CYP3A4 inhibitor like abametapir. drugbank.com

Table 1: Examples of Brompheniramine Interactions with CYP450 System
Interacting CompoundEffect on BrompheniramineMetabolic Pathway InvolvedReference
AbametapirIncreased serum concentrationCYP3A4 Inhibition drugbank.com
AbataceptIncreased metabolismCYP450 Induction drugbank.com
AlpelisibIncreased metabolismCYP450 Induction drugbank.com
CanakinumabIncreased metabolismCYP450 Induction drugbank.com

The anticholinergic properties of brompheniramine can lead to additive effects when co-administered with other anticholinergic drugs. pediatriconcall.com This can enhance the risk of adverse effects associated with muscarinic receptor blockade. pediatriconcall.com For instance, co-administration with drugs like aclidinium (B1254267) or benztropine (B127874) can lead to an increased risk of adverse effects. drugbank.com

Furthermore, due to its central nervous system depressant effects, combining brompheniramine with other CNS depressants such as benzodiazepines, opioids, or alcohol can result in enhanced sedation and cognitive impairment. drugbank.commedlineplus.gov The risk of QTc prolongation, a potential cardiac side effect, can be increased when brompheniramine is combined with other drugs that also have this effect, such as certain antiarrhythmics or antipsychotics. drugbank.com

Table 2: Examples of Pharmacodynamic Interactions with Brompheniramine
Concomitant Agent ClassPotential InteractionReference
Anticholinergic Agents (e.g., Aclidinium)Enhanced anticholinergic effects drugbank.compediatriconcall.com
CNS Depressants (e.g., Alprazolam)Increased CNS depression drugbank.com
QTc Prolonging Agents (e.g., Acebutolol)Increased risk of QTc prolongation drugbank.com
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)Enhanced adverse/toxic effects of SSRIs pediatriconcall.com

Contribution to Drug Repurposing Research Methodologies

Drug repurposing, the process of identifying new uses for existing drugs, is a valuable strategy in pharmaceutical research. Brompheniramine has featured in such research, primarily due to its known interactions with multiple targets and its established presence in the market.

A notable example is the historical development of the first selective serotonin reuptake inhibitor (SSRI), zimelidine. wikipedia.orgnih.gov Researchers at Astra AB used brompheniramine as a "chemical lead" due to its observed mild serotonin reuptake inhibitory properties. nih.gov Through chemical modification of the brompheniramine structure, they were able to develop a new compound with selective and potent activity as an SSRI, demonstrating a classic case of drug development building upon the scaffold of an existing molecule. nih.gov

More recently, in the search for treatments for COVID-19, brompheniramine was identified through a systems pharmacology approach as a potential candidate for repurposing. nih.gov This methodology involved screening existing drugs for their potential to modulate host cell responses to SARS-CoV-2 infection. nih.gov The subsequent in vitro validation of brompheniramine's ability to inhibit viral entry underscores the utility of such computational and systems-level approaches in rapidly identifying promising candidates for new therapeutic applications. nih.gov

Q & A

Basic Research Question: What is the molecular mechanism of brompheniramine hydrogen maleate as an H1 receptor antagonist?

Advanced Research Question: How can experimental techniques such as radioligand binding assays or electrophysiology be optimized to quantify brompheniramine’s affinity (Kd) for H1 receptors in diverse cellular models? Methodological Answer: this compound acts as a competitive antagonist at histamine H1 receptors, with a reported Kd of 6.06 nM . To study binding kinetics, use CHO or HEK-293 cells transfected with human H1 receptors. Employ radioligand displacement assays using tritiated pyrilamine as a reference ligand. For functional studies, measure inhibition of histamine-induced calcium flux via FLIPR assays . Electrophysiological patch-clamp methods can further characterize its blockade of ion channels (e.g., Nav1.5) in neuronal cells .

Basic Research Question: What are the solubility and stability parameters for this compound in experimental formulations?

Advanced Research Question: How can researchers mitigate solvent-induced degradation in long-term storage while maintaining bioavailability in animal models? Methodological Answer: this compound exhibits high solubility in DMSO (199.85 mM), ethanol (41.34 mM), and water (105.67 mM with heating) . For stability, store lyophilized powder at -20°C under inert gas; solutions in DMSO should be aliquoted and stored at -80°C to avoid hydration-induced degradation . Pre-formulation studies should include accelerated stability testing (e.g., 40°C/75% RH for 6 months) and HPLC purity checks .

Basic Research Question: How is this compound quantified in biological matrices?

Advanced Research Question: What validation parameters are critical for developing a sensitive HPLC-UV or LC-MS/MS method to detect brompheniramine and its metabolites in plasma? Methodological Answer: Adopt USP protocols for related antihistamines (e.g., chlorpheniramine maleate ). Use a C18 column with mobile phase: 0.1% phosphoric acid and acetonitrile (70:30 v/v) at 1 mL/min. Validate for linearity (0.1–10 µg/mL), precision (RSD <5%), and recovery (>90%) . For metabolite profiling (e.g., demethylated derivatives), employ LC-MS/MS with deuterated internal standards .

Basic Research Question: What preclinical evidence supports brompheniramine’s dose-dependent efficacy in allergic models?

Advanced Research Question: How can contradictory data on analgesic vs. sedative effects in murine models be reconciled? Methodological Answer: In murine allergic rhinitis models, brompheniramine (8–12 mg/kg) reduces histamine-induced vascular permeability and sneezing . For analgesia, use hot-plate or tail-flick tests, but control for sedation via open-field locomotor assays. Dose-ranging studies (1–20 mg/kg) with blinded scoring can distinguish between target effects (sodium channel blockade) and off-target CNS depression .

Basic Research Question: How do in vitro receptor affinity data translate to in vivo efficacy in clinical trials?

Advanced Research Question: What experimental designs address discrepancies between in vitro potency (nM-range Kd) and higher clinical doses (mg-range)? Methodological Answer: While brompheniramine’s H1 receptor Kd is 6.06 nM , first-pass metabolism and protein binding reduce bioavailability. Use pharmacokinetic modeling (e.g., Phoenix WinNonlin) to correlate plasma concentrations (Cmax, AUC) with receptor occupancy. Clinical trials should measure symptom reduction (e.g., sneezing severity scores) and adjust for interpatient variability in CYP2D6-mediated metabolism .

Basic Research Question: What are the reproductive toxicity profiles of this compound?

Advanced Research Question: How can teratogenicity risks be assessed given limited human data and conflicting rodent studies? Methodological Answer: Rodent studies at 16× human doses (∼32 mg/kg) showed no fetal harm . For advanced teratogenicity assessment, use zebrafish embryos to evaluate developmental endpoints (e.g., heartbeat, morphology) at 1–100 µM concentrations. Combine with in vitro placental barrier models (e.g., BeWo cells) to study transplacental transfer .

Basic Research Question: How does brompheniramine interact with multi-drug formulations (e.g., pseudoephedrine/dextromethorphan)?

Advanced Research Question: What mechanistic studies elucidate pharmacodynamic synergism or antagonism in combinatorial therapies? Methodological Answer: In fixed-dose syrups, brompheniramine’s anticholinergic effects may offset pseudoephedrine-induced tachycardia. Use isobolographic analysis to quantify synergism in rodent models of allergic inflammation . For clinical trials, employ factorial design to isolate individual drug contributions to efficacy (e.g., cough suppression vs. rhinorrhea) .

Advanced Research Question: How can residual solvents in brompheniramine API batches impact experimental outcomes?

Methodological Answer:
Validate gas chromatography (GC) methods with FID detection to quantify residuals (e.g., methanol, DMSO) per ICH Q3C guidelines. Use DB-624 columns and headspace sampling with nitrogen carrier gas. Establish acceptance criteria (<300 ppm for Class 3 solvents) and correlate solvent levels with in vitro cytotoxicity (e.g., HepG2 cell viability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.